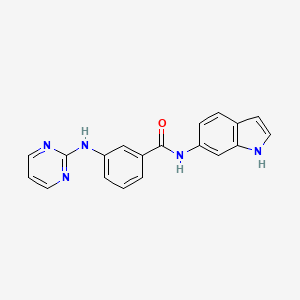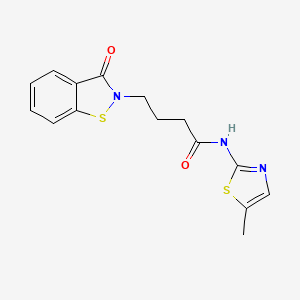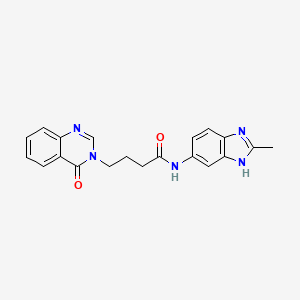
4-(1H-imidazol-1-ylcarbonyl)-3-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-1-ylcarbonyl)-3-methylquinolin-2(1H)-one is a complex organic compound that features both imidazole and quinoline moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-ylcarbonyl)-3-methylquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by further functionalization to introduce the quinoline moiety . The reaction conditions often require the use of catalysts such as nickel or palladium, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-throughput screening can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-ylcarbonyl)-3-methylquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-(1H-imidazol-1-ylcarbonyl)-3-methylquinolin-2(1H)-one has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-ylcarbonyl)-3-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA or interact with protein active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-quinoline derivatives, such as:
Uniqueness
What sets 4-(1H-imidazol-1-ylcarbonyl)-3-methylquinolin-2(1H)-one apart is its specific combination of the imidazole and quinoline rings, which provides a unique set of chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
4-(imidazole-1-carbonyl)-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H11N3O2/c1-9-12(14(19)17-7-6-15-8-17)10-4-2-3-5-11(10)16-13(9)18/h2-8H,1H3,(H,16,18) |
InChI Key |
IHLAEEWXPKKIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2NC1=O)C(=O)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


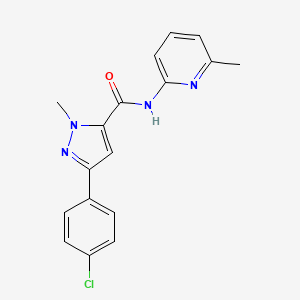
![4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B11007796.png)
![3,6-dimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11007807.png)
![2-cyclopentyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11007818.png)
![Methyl 3-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]benzoate](/img/structure/B11007821.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B11007824.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B11007829.png)
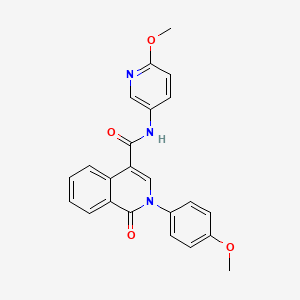
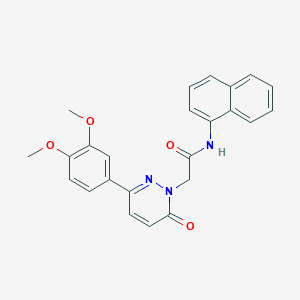
![4-butyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11007851.png)
![3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11007859.png)
